Comparative Virologic Efficacy of Amprenavir Dual-Protease Inhibitor Combinations
In a phase II study comparing amprenavir combined with each of three other protease inhibitors (indinavir, saquinavir, nelfinavir), the amprenavir/indinavir combination achieved a median viral load decline of 3.75 log10 copies/mL at 16 weeks, which was greater than the declines observed with amprenavir/saquinavir (2.94 log10) or amprenavir/nelfinavir (1.84 log10) [1].
| Evidence Dimension | Median HIV-1 RNA decline from baseline |
|---|---|
| Target Compound Data | 3.75 log10 copies/mL (amprenavir + indinavir combination) |
| Comparator Or Baseline | 2.94 log10 (amprenavir + saquinavir); 1.84 log10 (amprenavir + nelfinavir) |
| Quantified Difference | +0.81 log10 vs. saquinavir combination; +1.91 log10 vs. nelfinavir combination |
| Conditions | Phase II open-label trial; protease inhibitor-naïve patients with CD4 >200 cells/µL and viral load >10,000 copies/mL; 16-week analysis |
Why This Matters
When designing combination antiretroviral regimens or evaluating dual-protease inhibitor strategies, the superior virologic suppression of amprenavir/indinavir over other amprenavir-based dual-PI combinations provides a clear selection criterion for in vitro and in vivo studies.
- [1] Eron JP. Regimens using two protease inhibitors show promise. Oncology NEWS International. 1998 Mar 1;7(3). View Source
